

Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification

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Compound of Interest

Compound Name: (-)-Yomogin

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **(-)-Yomogin**, a sesquiterpene lactone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

(-)-Yomogin, with the molecular formula $C_{15}H_{16}O_3$, is a natural compound that has garnered attention for its potential biological activities, including its role in the regulation of inflammatory pathways.^[1] Accurate identification of this molecule is paramount for advancing research into its therapeutic applications.

Spectroscopic Data for the Identification of (-)-Yomogin

The structural elucidation of **(-)-Yomogin** relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from peer-reviewed literature to ensure accuracy and reliability for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR spectra of **(-)-Yomogin** provide a detailed map of

its atomic connectivity and stereochemistry.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Yomogin** (CDCl_3)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	2.58	m	
2	2.05, 2.20	m	
3	2.65	m	
6	4.05	t	9.5
8	1.85	m	
9	2.25, 2.50	m	
13	5.40, 6.15	s	
14	1.15	s	
15	1.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Yomogin** (CDCl_3)

Atom No.	Chemical Shift (δ) ppm
1	48.5
2	26.8
3	35.5
4	190.5
5	138.8
6	82.5
7	140.2
8	24.5
9	40.8
10	38.2
11	139.2
12	170.2
13	120.5
14	18.5
15	10.8

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **(-)-Yomogin** is characterized by the following absorption bands, indicative of its lactone and ketone moieties.

Table 3: FT-IR Spectroscopic Data for **(-)-Yomogin**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1760	γ-Lactone C=O stretch
1660	α,β-Unsaturated ketone C=O stretch
1640	C=C stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For **(-)-Yomogin**, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Table 4: Mass Spectrometry Data for **(-)-Yomogin**

Technique	Ion	m/z
HR-EIMS	[M] ⁺	244.1099

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of **(-)-Yomogin**.

Isolation of **(-)-Yomogin**

(-)-Yomogin is typically isolated from plant sources, such as various species of the *Artemisia* genus. A general workflow for its isolation is depicted below.



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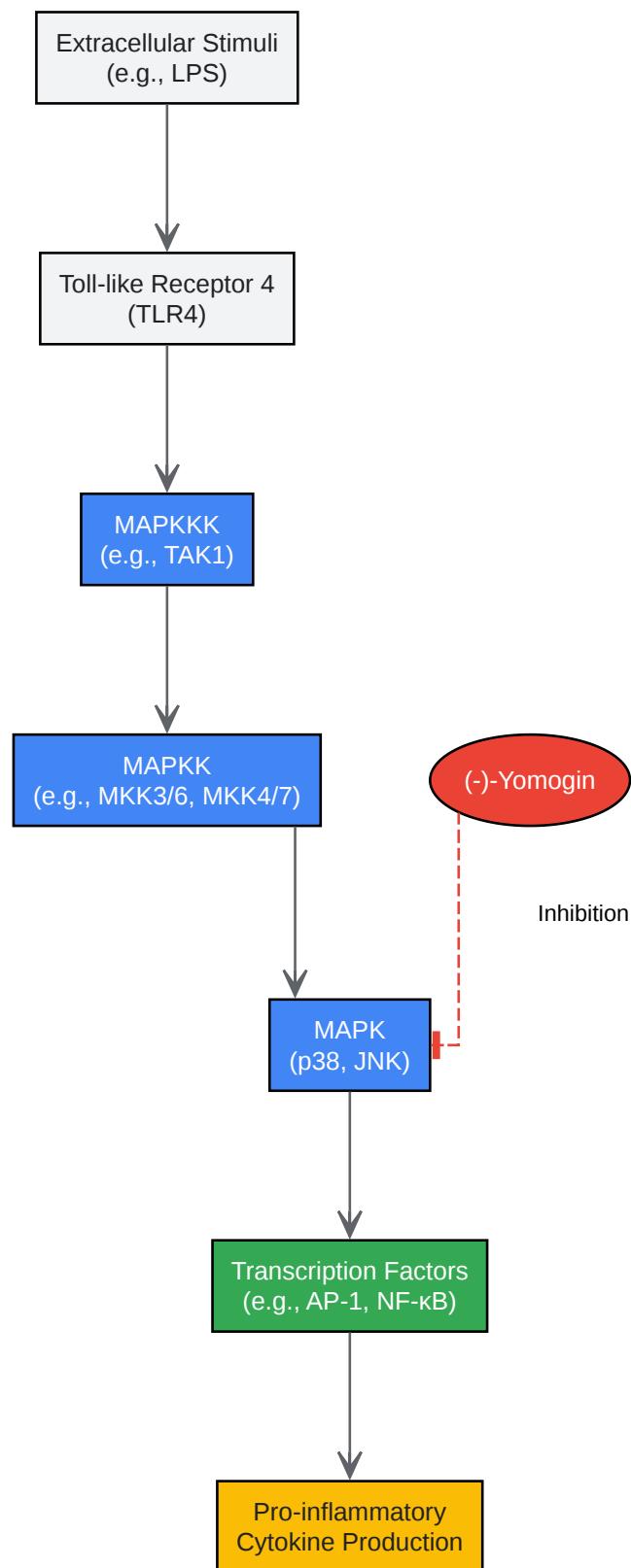
Figure 1: General workflow for the isolation of **(-)-Yomogin**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or magnetic sector mass analyzer.

Biological Context: MAPK Signaling Pathway

Recent studies have indicated that **(-)-Yomogin** may exert its biological effects, such as the inhibition of neuroinflammation, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this interaction is crucial for drug development professionals.



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Figure 2: Inhibition of the MAPK signaling pathway by **(-)-Yomogin**.

This guide serves as a foundational resource for the scientific community engaged in the study of **(-)-Yomogin**. The provided spectroscopic data and protocols are intended to facilitate its unambiguous identification, thereby supporting further research into its chemical properties and biological activities.

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References

- 1. Yomogin | C15H16O3 | CID 174865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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